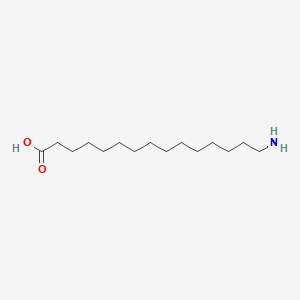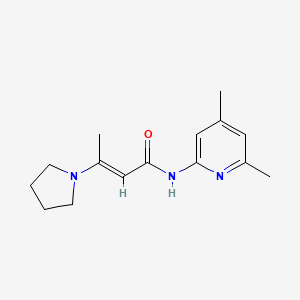
N-ethyl-2,4-dimethylaniline
Vue d'ensemble
Description
N-ethyl-2,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom of an aniline ring. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a tertiary amine . The primary targets of this compound are likely to be similar to those of aniline and its derivatives, which are known to interact with various enzymes and proteins in the body.
Mode of Action
Anilines and their derivatives are known to undergo a variety of reactions due to their weakly basic nature and reactivity towards electrophiles . For instance, they can be nitrated to produce derivatives with nitro groups . In the case of this compound, it is likely that it interacts with its targets in a similar manner, leading to changes in the targets’ structure or function.
Biochemical Pathways
Anilines and their derivatives are known to undergo metabolic pathways such as n-demethylation and n-oxidation, as well as ring hydroxylation . These metabolic transformations can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives, including 2,4-dimethylaniline, were found to be more extensively formed than those of other dimethylaniline derivatives . This suggests that this compound may also be rapidly metabolized and eliminated from the body, which could impact its bioavailability.
Analyse Biochimique
Biochemical Properties
N-ethyl-2,4-dimethylaniline, like other alkylanilines, can have biological activity similar to that of the carcinogenic multi-ring aromatic amines . It can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves reactions such as N-hydroxylation and subsequent conjugation by sulfation and/or acetylation . These reactions can lead to the formation of DNA adducts, which can have significant implications for cellular function .
Cellular Effects
The effects of this compound on cells can be quite diverse, depending on the specific cellular context. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the metabolic activation of this compound can lead to the formation of genotoxic compounds, which can cause DNA damage and potentially lead to mutations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation through obligatory N-hydroxylation, followed by conjugation by sulfation and/or acetylation . This can lead to the formation of reactive intermediates that can bind to DNA and form adducts . These DNA adducts can interfere with normal DNA replication and transcription, leading to mutations and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the elimination rates of aniline and its dimethyl derivatives, including this compound, based on rat plasma versus time curves, were generally rapid . This suggests that this compound and its metabolites may not persist for long periods in biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that the areas under the curve of unmetabolized aniline and its dimethyl derivatives, including this compound, showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals . This suggests that higher doses of this compound may lead to more severe haematotoxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic activation through N-hydroxylation, followed by conjugation by sulfation and/or acetylation . These reactions can lead to the formation of reactive intermediates that can bind to DNA and form adducts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-2,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylaniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{N}(\text{C}_2\text{H}_5) + \text{HX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the use of catalysts to enhance the reaction rate and yield. Common catalysts include transition metal complexes and acidic or basic catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-ethyl-2,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the ethyl group.
N-Ethylaniline: Similar structure but lacks the methyl groups.
2,4-Dimethylaniline: Similar structure but lacks the ethyl group.
Uniqueness
N-ethyl-2,4-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-ethyl-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFWTVZRANPVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)


![6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3109591.png)



![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)




